5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound with a unique structure that includes a fluorinated hydroxyethyl group and a tetrahydrofurodioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorinated hydroxyethyl group and the formation of the tetrahydrofurodioxol ring system. Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated groups.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or as a potential drug candidate.
Medicine: Its potential therapeutic properties could be explored for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorinated hydroxyethyl group and the tetrahydrofurodioxol ring system could play key roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxol-5-ylboronic acid: Shares a similar dioxol ring system but differs in the presence of boronic acid and fluorine atoms.
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a similar tetrahydrofurodioxol ring but has different functional groups.
Uniqueness
The uniqueness of 5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15FO5 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3 |
InChI Key |
QPPRTKRPEAMGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Origin of Product |
United States |
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